EDUNOL (DITERPENE)
Description
Edunol is a diterpene (C20H32), a class of hydrocarbons derived from four isoprene units, commonly found in plants, marine organisms, and coniferous species. Diterpenes are known for their roles in plant defense, medicinal properties, and contributions to atmospheric chemistry .
Properties
CAS No. |
163135-89-5 |
|---|---|
Molecular Formula |
C9H13NO4 |
Synonyms |
EDUNOL (DITERPENE) |
Origin of Product |
United States |
Comparison with Similar Compounds
Temperature Sensitivity of Emissions
Edunol’s environmental behavior can be inferred from studies on structurally analogous diterpenes. For example:
- This suggests Edunol’s emissions are less influenced by temperature fluctuations compared to smaller terpenes.
Table 1: Temperature Sensitivity (β Values) of Terpenes
| Compound | β Value (K⁻¹) |
|---|---|
| Monoterpenes | 0.23 |
| Sesquiterpenes | 0.23 |
| C20H32 (Edunol) | 0.04 |
Bioactivity and Pharmacological Potential
Edunol’s bioactivity can be contextualized against other diterpenes:
- Soft Coral Diterpene (Xenia elongata): Induces apoptosis in MCF-7 cancer cells by targeting pathways similar to HSP90 and HDAC inhibitors. It selectively inhibits HDAC6, a novel mechanism for anticancer drug development .
- Cembrane Diterpenes (e.g., Sarcophine from Sarcophyton glaucum): Exhibit anti-inflammatory and cytotoxic properties, with derivatives identified in Virgularia gustaviana .
Table 2: Bioactivity of Selected Diterpenes
| Compound | Source | Key Bioactivity |
|---|---|---|
| Edunol (C20H32) | Not specified | Hypothesized environmental stability |
| Soft Coral Diterpene | Xenia elongata | HDAC6 inhibition, pro-apoptotic |
| Cembrane Diterpene | Sarcophyton glaucum | Cytotoxic, anti-inflammatory |
Environmental Impact and Emission Profiles
- However, total diterpene emissions may be underestimated due to unidentified compounds like Hibaene, a coniferous diterpene with mass spectral similarities to Edunol .
- Atmospheric Relevance: Diterpenes like Edunol contribute to secondary organic aerosol (SOA) formation, though their lower volatility compared to monoterpenes may reduce their immediate impact .
Extraction and Analytical Methods
Edunol’s isolation methods can be compared to those of other diterpenes:
- Polar Solvent Extraction: Cembrane diterpenes (e.g., from Gyrophyllum sibogae) are isolated using 2-propanol, while Briarane diterpenes require dichloromethane .
- Chromatographic Analysis: RRLC-TOF is effective for diterpene lactones (e.g., in A. paniculata), suggesting applicability for Edunol’s structural characterization .
Q & A
How can I formulate a focused research question on Edunol’s bioactivity using established frameworks?
- Methodological Approach : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example: "How does Edunol (intervention) inhibit inflammation (outcome) in murine macrophage cells (population) compared to dexamethasone (comparison) over a 48-hour exposure period (time)?" This ensures specificity and aligns with hypothesis-driven experimental design .
Q. What experimental design principles should guide initial studies on Edunol’s pharmacological properties?
- Methodological Approach : Adopt a controlled, dose-response design with standardized assays (e.g., ELISA for cytokine quantification). Include negative controls (solvent-only) and positive controls (e.g., known anti-inflammatory agents). Ensure replication (n ≥ 3) to account for biological variability .
Q. How can I ensure validity in data collection for Edunol’s chemical characterization?
- Methodological Approach : Combine spectroscopic techniques (NMR, LC-MS) with chromatographic purity checks (HPLC). Validate results against reference standards and publish datasets in repositories like PubChem to enable cross-study comparisons .
Advanced Research Questions
Q. How should I resolve contradictions in Edunol’s reported pharmacological mechanisms across studies?
- Methodological Approach : Conduct sensitivity analyses to test variables (e.g., cell line selection, solvent polarity). Use systematic reviews to identify confounding factors (e.g., purity discrepancies). For example, if Study A reports Edunol as cytotoxic at 10 µM while Study B shows no effect, replicate both protocols with shared materials and document batch-specific variations .
Q. What strategies optimize Edunol’s extraction and synthesis for reproducibility?
- Methodological Approach : Develop a standardized extraction protocol with detailed solvent ratios (e.g., 70% ethanol vs. supercritical CO₂), temperature, and duration. Publish raw spectral data and chromatograms to facilitate replication. For synthesis, use reaction kinetics models to refine catalytic conditions (e.g., enzyme vs. chemical catalysts) .
Q. How can I design a longitudinal study to assess Edunol’s chronic toxicity?
- Methodological Approach : Implement OECD Guideline 452 for chronic toxicity, using in vivo models (e.g., rodents) with staggered dosing cohorts. Monitor biomarkers (e.g., liver enzymes, renal function) at intervals (e.g., 30, 90, 180 days). Include interim euthanasia points for histopathological analysis .
Methodological and Analytical Challenges
Q. What statistical methods are appropriate for analyzing Edunol’s dose-dependent effects?
- Methodological Approach : Use non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (random forests) to identify predictive biomarkers .
Q. How do I address low response rates in surveys targeting Edunol researchers?
- Methodological Approach : Use stratified sampling to ensure representation across subfields (pharmacology, synthetic chemistry). Pilot-test questionnaires with closed- and open-ended items (e.g., Likert scales for ease of synthesis; free-text for methodological barriers). Boost participation via follow-up emails and institutional collaborations .
Q. What ethical considerations apply when sharing unpublished Edunol data?
- Methodological Approach : Obtain institutional review board (IRB) approval for data sharing, ensuring anonymization of proprietary methods. Use data-sharing agreements to outline usage restrictions. For collaborative studies, define authorship criteria upfront (e.g., ICMJE guidelines) .
Cross-Disciplinary and Validation Strategies
Q. How can I integrate computational modeling with experimental Edunol research?
- Methodological Approach : Perform molecular docking simulations (AutoDock Vina) to predict Edunol’s binding affinity to target proteins (e.g., COX-2). Validate in vitro using surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference results with transcriptomic data (RNA-seq) to identify downstream pathways .
Q. What validation steps are critical for Edunol’s biomarker discovery studies?
- Methodological Approach : Use independent cohorts (e.g., human vs. animal models) to confirm biomarker specificity. Apply receiver operating characteristic (ROC) curves to assess diagnostic accuracy. Share raw proteomic/transcriptomic data via platforms like PRIDE or GEO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
